[4-(Oxetan-3-yloxy)-phenyl]-methanol
Description
Properties
IUPAC Name |
[4-(oxetan-3-yloxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHPOLXFEFDJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Recent advances have demonstrated that inactivated sp³ alcohols can be directly converted into oxetanes through radical-mediated cyclization under mild conditions. This method employs photoredox catalysis, where photoexcited catalysts generate radical species from alcohols, which then undergo intramolecular cyclization to form the oxetane ring.
- Utilization of iridium or organic photocatalysts such as 4CzIPN enables efficient radical formation.
- The process involves hydrogen atom transfer (HAT) from the alcohol to generate a nucleophilic radical.
- Intramolecular radical addition to a suitable electrophile (e.g., vinyl sulfonium ions) leads to oxetane formation with high yields.
- The reaction conditions are mild, often performed at room temperature under visible light irradiation, making this approach suitable for complex molecules and functional group tolerance.
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | KOtBu | Acetonitrile | Room temp | 97% | |
| Organic photocatalyst 4CzIPN | KOtBu | Acetonitrile | Room temp | Quantitative |
Cyclization via Tosylation and Williamson Ether Synthesis
Another established method involves the initial tosylation of primary alcohols, followed by nucleophilic substitution with suitable nucleophiles to generate oxetanes.
- Primary alcohols are selectively tosylated using p-toluenesulfonyl chloride (TsCl).
- The resulting tosylates undergo intramolecular nucleophilic substitution with alkoxide or other nucleophiles to form the oxetane ring.
- This method is advantageous for synthesizing various substituted oxetanes and can be applied to phenyl derivatives.
- Tosylation of phenolic alcohols, followed by treatment with a base to induce cyclization, yields the oxetane.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Tosylation | TsCl, pyridine | 0°C to room temp | 85-90% | |
| Cyclization | NaH or KOtBu | Elevated temperature | 70-85% |
Ring Contraction from Sugar Derivatives and Lactones
Oxetanes can also be synthesized via ring contraction of sugar derivatives or lactones, which are precursors that contain cyclic structures amenable to ring contraction under specific conditions.
- Ring contraction of sugar-derived lactones or esters using triflates or halides under basic or thermal conditions yields oxetanes.
- This approach provides stereoselective access to oxetanes with retention or inversion of configuration depending on the reaction conditions.
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Sugar lactones | Triflates, base | Methanol, reflux | 70-82% |
Synthesis from 3-Phenyl-oxetan-3-ol Derivatives
Oxetanes can be synthesized from phenyl-oxetan-3-ol derivatives via nucleophilic substitution or ring closure reactions, often employing Lewis acids or dehydrating agents.
- Cyclization of phenyl-oxetan-3-ol derivatives using dehydrating agents like PCl₅ or SOCl₂ facilitates ring closure.
- The process often involves the formation of an oxetane ring through intramolecular nucleophilic attack.
Data Summary:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| PCl₅ | Reflux | 75-85% |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Oxetan-3-yloxy)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for nitration, bromine for bromination, and chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Overview
[4-(Oxetan-3-yloxy)-phenyl]-methanol is an organic compound notable for its oxetane structure, which imparts unique physicochemical properties. This compound has garnered significant attention in various fields, including chemistry, biology, medicine, and industry. Its applications range from serving as a building block in synthetic chemistry to potential therapeutic uses in medicinal chemistry.
Synthetic Chemistry
Building Block for Complex Molecules
this compound is primarily utilized as a precursor in the synthesis of more complex organic molecules. The oxetane ring facilitates various chemical transformations, including oxidation and substitution reactions, making it a versatile component in organic synthesis. For instance, it can undergo electrophilic aromatic substitution to yield derivatives with enhanced functionalities.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | This compound + KMnO₄ | Aldehydes or carboxylic acids |
| Reduction | This compound + NaBH₄ | Alcohols |
| Substitution | This compound + Br₂ | Halo derivatives |
Biology and Medicine
Potential Pharmacophore
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore. The oxetane ring enhances the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for developing new therapeutics. Research indicates that compounds incorporating oxetane structures can exhibit improved efficacy against various biological targets, including enzymes and receptors .
Biological Activity
Preliminary studies have shown that this compound exhibits anti-inflammatory and antioxidant properties. It may inhibit critical pathways involved in inflammation and cancer cell proliferation, suggesting its potential use in treating inflammatory diseases and cancer .
Table 2: Biological Activities of this compound
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX pathways | Treatment of inflammatory diseases |
| Antioxidant | Scavenging free radicals | Cellular protection |
| Anticancer | Modulation of signaling pathways | Cancer therapy |
Industrial Applications
Advanced Materials Production
In the industrial sector, this compound is used in producing advanced materials such as polymers and resins. The unique structural features of this compound contribute to desirable properties like improved mechanical strength and thermal stability, making it suitable for various applications in material science .
Case Study 1: Medicinal Chemistry Development
A study focused on the incorporation of oxetane rings into therapeutic agents demonstrated that replacing traditional ketone groups with oxetanes could enhance the activity of indole-based molecules against cancer cells. This research highlighted the potential of this compound derivatives to serve as effective anticancer agents through dual mechanisms of action: antiproliferative effects and selective disruption of tumor vasculature .
Case Study 2: Synthesis Optimization
Research on optimizing synthetic routes for compounds containing the oxetane functional group revealed that using Lewis acid-catalyzed conditions could lead to successful alkylation reactions. This method allowed for the development of several new oxetane-containing molecules with promising biological activities, showcasing the versatility of this compound in synthetic applications .
Mechanism of Action
The mechanism of action of [4-(Oxetan-3-yloxy)-phenyl]-methanol is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Comparisons:
Polarity and Solubility: The oxetane group in this compound increases polarity compared to non-oxetane analogs like 4-methoxybenzyl alcohol, improving aqueous solubility . Fluorinated derivatives (e.g., (3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol) exhibit lower solubility due to hydrophobicity but enhanced metabolic stability .
Synthetic Accessibility: Oxetane-containing compounds often require multi-step syntheses involving epoxide intermediates (e.g., (R)-2-(chloromethyl)oxirane in ), whereas methoxy or dimethylamino analogs are simpler to prepare .
Biological Activity: [4-(Dimethylamino)-phenyl]-methanol derivatives are utilized in neurotransmitter transporter studies due to their electron-rich aromatic systems . this compound’s oxetane ring is favored in kinase inhibitors for its conformational rigidity and reduced off-target effects .
Safety Profiles: Methanol derivatives like 4-methoxybenzyl alcohol are classified as irritants (skin/eyes) but are generally low-risk .
Biological Activity
[4-(Oxetan-3-yloxy)-phenyl]-methanol, a compound characterized by its unique oxetane structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biochemical pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxetane ring, which is known for its unique reactivity and ability to form hydrogen bonds, potentially influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory properties : It has been shown to inhibit pathways associated with inflammation.
- Antioxidant effects : The compound may scavenge free radicals, contributing to cellular protection.
- Potential anticancer activity : Preliminary studies suggest it may affect cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses. Studies have reported IC50 values indicating effective inhibition in cell-based assays .
- Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis, potentially leading to anticancer effects.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound by measuring its impact on COX and LOX pathways in RBL-1 cells. Results demonstrated a significant reduction in the production of inflammatory mediators when treated with the compound, with calculated IC50 values reflecting its potency .
Study 2: Antioxidant Properties
In vitro assays assessed the antioxidant capacity of this compound. The compound exhibited a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Study 3: Anticancer Potential
Research explored the effects of this compound on various cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Data Tables
Q & A
Q. What synthetic routes are available for [4-(Oxetan-3-yloxy)-phenyl]-methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 4-hydroxybenzyl alcohol derivatives and activated oxetane intermediates (e.g., oxetan-3-yl mesylate or tosylate). Protecting the benzyl alcohol group with tert-butyldimethylsilyl (TBS) or acetyl groups prior to coupling can improve yields . Post-reaction deprotection using tetrabutylammonium fluoride (TBAF) or mild acid/base conditions is critical. Optimization may include solvent selection (e.g., DMF or THF), temperature control (40–60°C), and catalyst screening (e.g., KCO or CsCO) to minimize side reactions like oxetane ring-opening .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with methanol/water (70:30, v/v) and UV detection at 254 nm to assess purity (>95% by area normalization).
- NMR : H NMR should show characteristic oxetane protons (δ 4.5–5.0 ppm, multiplet) and benzyl alcohol protons (δ 4.6 ppm, singlet). C NMR confirms the oxetane oxygen linkage (C-O resonance at ~75 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 195.1 (exact mass: 194.0947).
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
- Storage : Keep in amber glass vials under inert gas (N or Ar) at −20°C to prevent oxidation of the benzyl alcohol group.
- Waste Disposal : Collect in halogen-resistant containers for incineration by licensed facilities, as oxetane derivatives may generate toxic byproducts upon decomposition .
Advanced Research Questions
Q. How does the oxetane moiety influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : The oxetane ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational studies (e.g., molecular docking with CYP3A4) can predict metabolic hotspots. Additionally, oxetane’s high polarity improves aqueous solubility (logP reduction by ~0.5–1.0 units compared to non-oxetane analogs), critical for bioavailability. Conformational analysis via X-ray crystallography (e.g., SHELXL refinement ) reveals oxetane-induced steric effects, which may impact receptor binding in structure-activity relationship (SAR) studies .
Q. How can researchers resolve contradictions in crystallization data for derivatives of this compound?
- Methodological Answer : Discrepancies in reported crystal structures (e.g., polymorphs or solvent inclusion) require:
- Rigorous Crystallization Screening : Test solvents (e.g., methanol, acetonitrile) at varying temperatures (4°C to 60°C) and evaporation rates.
- Advanced Diffraction Techniques : Collect high-resolution data (θ > 25°) using synchrotron radiation to resolve disorder in the oxetane or phenyl rings. SHELXD or OLEX2 software can model alternative conformers .
- Thermal Analysis : DSC/TGA identifies phase transitions or solvent loss contributing to structural variability .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during oxetane coupling to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
- Continuous Flow Chemistry : Use microreactors to enhance heat/mass transfer, reducing racemization risks at elevated temperatures.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
